molecular formula C18H19N7O6 B11478988 N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11478988
M. Wt: 429.4 g/mol
InChI Key: LVKQDOJKLIUKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 2-methylphenoxy group, a 4-nitro-1H-pyrazol-1-yl group, and a 1,2,4-oxadiazol-5-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 2-methylphenoxy acetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-nitro-1H-pyrazole: This intermediate can be synthesized by nitration of 1H-pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 1,2,4-oxadiazole: This can be synthesized by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling reactions: The final compound is formed by coupling the intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction of nitro group: Formation of the corresponding amine.

    Substitution reactions: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHYLPHENOXY)-N-[2-(4-NITROPHENYL)ETHYL]ACETAMIDE: Similar structure but lacks the oxadiazole ring.

    2-(2-METHYLPHENOXY)-N-[2-(1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE: Similar structure but lacks the nitro group and oxadiazole ring.

Uniqueness

The presence of the 1,2,4-oxadiazole ring and the nitro group in 2-(2-METHYLPHENOXY)-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H19N7O6

Molecular Weight

429.4 g/mol

IUPAC Name

N-[2-[[2-(2-methylphenoxy)acetyl]amino]ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H19N7O6/c1-12-4-2-3-5-14(12)30-11-16(26)19-6-7-20-17(27)18-22-15(23-31-18)10-24-9-13(8-21-24)25(28)29/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,26)(H,20,27)

InChI Key

LVKQDOJKLIUKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.